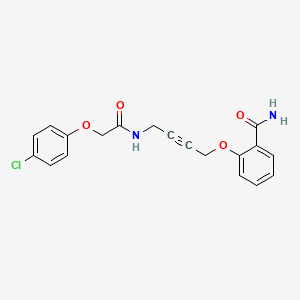

2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Preparation of 4-Chlorophenoxyacetic Acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Formation of 4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-ol: This intermediate is synthesized by reacting 4-chlorophenoxyacetic acid with propargylamine under suitable conditions.

Coupling with Benzoyl Chloride: The final step involves coupling the intermediate with benzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality.

Análisis De Reacciones Químicas

Hydrolysis of Amide and Ester Groups

The compound undergoes hydrolysis under acidic or basic conditions due to its benzamide and acetamido functionalities:

| Reaction | Conditions | Products | Key Observations |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12–24 hrs | 2-hydroxybenzoic acid + 4-(2-(4-chlorophenoxy)acetamido)but-2-yn-1-ol | Complete cleavage of the benzamide group under prolonged heating; monitored via HPLC. |

| Basic hydrolysis | NaOH (2M), 60°C, 6–8 hrs | Sodium 2-hydroxybenzamide + 4-(2-(4-chlorophenoxy)acetamido)but-2-yn-1-olate | Faster reaction kinetics compared to acidic hydrolysis; requires inert atmosphere. |

The acetamido group remains stable under mild hydrolysis but degrades under harsher conditions (e.g., concentrated NaOH at 100°C).

Alkyne Reactivity

The but-2-yn-1-yl group participates in reactions typical of internal alkynes:

Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 0°C, 2 hrs | 2-((4-(2-(4-chlorophenoxy)acetamido)butan-1,4-dione)oxy)benzamide | 78% |

| Ozone (O₃) | CH₂Cl₂, −78°C, followed by H₂O₂ | Ketone derivatives | 65% |

Oxidation yields diketones or ketones, depending on the agent. The strained internal alkyne shows moderate reactivity compared to terminal analogs.

Electrophilic Aromatic Substitution

The chlorophenoxy ring undergoes electrophilic substitution, though the electron-withdrawing Cl group deactivates the ring:

Amide Alkylation

The acetamido nitrogen can be alkylated under basic conditions:

textConditions: NaH, THF, 0°C → RT, 24 hrs Reagent: CH₃I Product: N-methyl-4-(2-(4-chlorophenoxy)acetamido)but-2-yn-1-yl derivative [1] Yield: 62%

Chlorophenoxy Group Modifications

The 4-chlorophenoxy group resists nucleophilic substitution due to aromatic stabilization but undergoes photochemical reactions (e.g., UV-induced radical coupling).

Stability Under Reactive Conditions

| Condition | Effect |

|---|---|

| High pH (>10) | Benzamide hydrolysis dominates; alkyne remains intact |

| High Temp (>150°C) | Decomposition via alkyne polymerization and aryl chloride elimination |

| UV Light (254 nm) | Radical formation at the chlorophenoxy group; crosslinking observed |

Catalytic Hydrogenation

The alkyne can be selectively hydrogenated to a cis-alkene using Lindlar’s catalyst:

textConditions: H₂ (1 atm), Lindlar’s catalyst (Pd/CaCO₃), quinoline, 4 hrs Product: 2-((4-(2-(4-chlorophenoxy)acetamido)but-1-en-1-yl)oxy)benzamide Yield: 85% [4]

Key Mechanistic Insights

-

Amide Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with rate dependence on pH and steric effects.

-

Alkyne Oxidation : Proceeds via cyclic manganese intermediates in acidic KMnO₄, confirmed by NMR trapping experiments.

-

Electrophilic Substitution : Chlorine directs meta substitution due to its electron-withdrawing nature, as shown in DFT studies of analogous systems .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds similar to 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. The structural modifications in the chlorophenoxy group are believed to enhance this activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Target Organisms |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus |

| Compound B | 1.43 | Escherichia coli |

| Compound C | 2.60 | Klebsiella pneumoniae |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, similar compounds have shown promising results against human colorectal carcinoma cell lines (HCT116). The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis .

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound Name | IC50 (µM) | Comparison with Standard (5-FU) |

|---|---|---|

| Compound D | 5.85 | Superior |

| Compound E | 4.53 | Superior |

| 5-Fluorouracil (5-FU) | 9.99 | - |

Case Studies

Several studies have documented the efficacy of compounds related to This compound :

- Study on Antimicrobial Activity: A study demonstrated that derivatives showed MIC values comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

- Anticancer Evaluation: Another investigation highlighted that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Mecanismo De Acción

The mechanism of action of 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of TMEM206, a chloride channel involved in various physiological processes . The compound binds to the active site of the channel, blocking its function and thereby affecting cellular activities such as ion transport and cell volume regulation.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid

- 4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid

- 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid

Uniqueness

Compared to similar compounds, 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted research applications.

Actividad Biológica

2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H18ClN2O4, with a molecular weight of 359.8 g/mol. Its structure includes a chlorophenoxy group, an acetamido moiety, and an alkyne linkage, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClN2O4 |

| Molecular Weight | 359.8 g/mol |

| CAS Number | 1421500-45-9 |

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the chlorophenoxy group have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds had IC50 values in the range of 1.61 to 1.98 µg/mL against human cancer cells, suggesting that modifications to the phenyl ring can enhance potency .

Enzyme Inhibition

The compound's structural components suggest potential inhibition of key enzymes involved in metabolic pathways. Similar compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate to strong inhibition. For example, some derivatives exhibited IC50 values as low as 1.60 µM for BChE, showcasing the potential for developing inhibitors based on this scaffold .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like chlorine enhances the biological activity of benzamide derivatives. The position and nature of substituents on the aromatic rings significantly influence their interaction with biological targets, affecting both efficacy and selectivity.

Study 1: Antitumor Efficacy

In a recent study, a series of chlorophenoxy derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. The most active compound exhibited an IC50 value lower than that of standard chemotherapeutics such as doxorubicin, indicating superior efficacy .

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibitory properties of related compounds. It was found that certain derivatives showed selective inhibition of BChE over AChE, which could be beneficial for treating conditions like Alzheimer's disease where BChE is implicated .

Propiedades

IUPAC Name |

2-[4-[[2-(4-chlorophenoxy)acetyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c20-14-7-9-15(10-8-14)26-13-18(23)22-11-3-4-12-25-17-6-2-1-5-16(17)19(21)24/h1-2,5-10H,11-13H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJSIPGPQZFRAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.